1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one, also known as CX1739, is a compound that has been widely studied for its potential use in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival.
Wirkmechanismus
The sigma-1 receptor is a transmembrane protein that is primarily located in the endoplasmic reticulum of cells. 1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one binds to this receptor with high affinity, leading to the modulation of various cellular processes. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the regulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin. It has also been shown to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of this protein. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Preclinical studies have shown that this compound can reduce the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Another potential future direction is the development of more potent and selective sigma-1 receptor agonists, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of 1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one involves the reaction of 2-chlorobenzaldehyde with 4-(aminomethyl)oxazole in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidin-2-one to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In preclinical studies, this compound has been shown to have neuroprotective effects, improve cognitive function, and reduce the symptoms of depression.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(1,3-oxazol-4-ylmethylamino)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-4-1-2-6-14(12)19-7-3-5-13(15(19)20)17-8-11-9-21-10-18-11/h1-2,4,6,9-10,13,17H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSALTXKXRCCRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2Cl)NCC3=COC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.